molecular formula C10H14N2O5 B1235146 1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide CAS No. 61556-73-8

1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide

Cat. No.: B1235146
CAS No.: 61556-73-8
M. Wt: 242.23 g/mol
InChI Key: PAVQITQTHGMQOW-XKSSXDPKSA-N
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Description

1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazinone ring and a hydroxymethyl group attached to an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide typically involves multi-step organic reactions. One common method includes the condensation of a pyrazinone derivative with a hydroxymethyl oxolane precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyrazinone ring can be reduced to form pyrazine derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione
  • 1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]thymine
  • 2-thioadenosine

Uniqueness

1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide stands out due to its unique combination of a pyrazinone ring and an oxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61556-73-8

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-oxidopyrazin-4-ium-2-one

InChI

InChI=1S/C10H14N2O5/c1-6-3-11(9(15)4-12(6)16)10-2-7(14)8(5-13)17-10/h3-4,7-8,10,13-14H,2,5H2,1H3/t7-,8+,10-/m0/s1

InChI Key

PAVQITQTHGMQOW-XKSSXDPKSA-N

SMILES

CC1=CN(C(=O)C=[N+]1[O-])C2CC(C(O2)CO)O

Isomeric SMILES

CC1=CN(C(=O)C=[N+]1[O-])[C@@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CC1=CN(C(=O)C=[N+]1[O-])C2CC(C(O2)CO)O

Synonyms

1,2-dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide

Origin of Product

United States

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